3,5-difluoro-4-iodopyridin-2(1H)-one
Description
3,5-Difluoro-4-iodopyridin-2(1H)-one is a fluorinated and iodinated pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2, fluorine substituents at positions 3 and 5, and an iodine atom at position 2. Its structure combines halogenated substituents with a pyridinone core, which is a common scaffold in drug discovery for its hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C5H2F2INO |
|---|---|
Molecular Weight |
256.98 g/mol |
IUPAC Name |
3,5-difluoro-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2F2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10) |
InChI Key |
BIEAFGQFWBQNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)F)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Comparison Compound 1: 5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6)
- Core Structure : Pyridin-2(1H)-one with a 3,5-difluorophenyl group at position 3.
- Key Differences: Unlike 3,5-difluoro-4-iodopyridin-2(1H)-one, this compound lacks iodine and positions fluorine on a phenyl ring rather than directly on the pyridinone core. The fluorine atoms here enhance lipophilicity and metabolic stability, while the absence of iodine limits its utility in Suzuki or Ullmann coupling reactions .
Comparison Compound 2: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-pyrrolo[1,2-b]pyridazine Derivatives
- Core Structure : Pyrrolo[1,2-b]pyridazine with a difluoro-iodophenylmethyl group.
- Key Differences: This compound, described in a 2024 European patent, shares the 2,3-difluoro-4-iodophenyl motif but incorporates it into a fused bicyclic system. The iodine here likely serves as a synthetic handle for further functionalization, similar to its role in this compound.
Functional and Pharmacological Implications
Physicochemical Properties
| Property | This compound | 5-(3,5-Difluorophenyl)pyridin-2(1H)-one |
|---|---|---|
| Molecular Weight | ~285.0 g/mol | ~207.2 g/mol |
| Halogen Substituents | 2 F, 1 I | 2 F (on phenyl ring) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (lower lipophilicity) |
| Hydrogen Bond Donors | 1 (pyridinone -OH) | 1 (pyridinone -OH) |
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